N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyridazinyl core linked to a benzamide moiety through a thioether bridge, which imparts unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation: The pyridazinyl core is then reacted with pyridin-3-ylmethyl thiol under suitable conditions to form the thioether linkage.
Benzamide Coupling: The final step involves coupling the thioether-linked pyridazinyl intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anti-tubercular agent, showing activity against Mycobacterium tuberculosis.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide stands out due to its unique thioether linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUEMWPOQGEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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